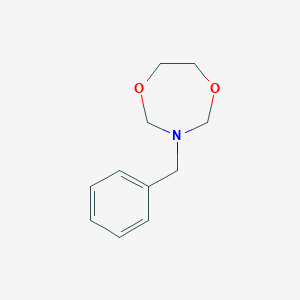![molecular formula C11H15N3 B1344422 N-[(5,6-ジメチル-1H-ベンゾイミダゾール-2-イル)メチル]-N-メチルアミン CAS No. 938458-93-6](/img/structure/B1344422.png)
N-[(5,6-ジメチル-1H-ベンゾイミダゾール-2-イル)メチル]-N-メチルアミン
説明
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse pharmacological activities and are integral to various biological processes
科学的研究の応用
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2, a mediator of inflammation .
Biochemical Pathways
For instance, some benzimidazole derivatives have been found to inhibit the synthesis of prostaglandin E2, a key mediator of inflammation, by blocking the activity of mPGES-1 .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability .
Action Environment
The synthesis of benzimidazole derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .
生化学分析
Biochemical Properties
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme 5,6-dimethylbenzimidazole synthase, which is involved in the biosynthesis of 5,6-dimethylbenzimidazole, a component of vitamin B12 . This interaction highlights the compound’s role in essential metabolic pathways. Additionally, N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine can participate in nucleophilic and electrophilic substitution reactions due to the presence of benzene and imidazole rings .
Cellular Effects
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, benzimidazole derivatives, including N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine, have demonstrated anticancer activity by inhibiting the proliferation of cancer cells . This compound can also modulate inflammatory responses by interacting with enzymes involved in prostaglandin synthesis .
Molecular Mechanism
The molecular mechanism of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit microsomal prostaglandin E synthase-1, reducing the synthesis of prostaglandin E2 and thereby modulating inflammatory responses . Additionally, N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, although some degradation may occur under specific conditions . Long-term exposure to N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine has been associated with sustained modulation of cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This interaction underscores its role in essential metabolic processes, including the synthesis of vitamin B12 components .
Transport and Distribution
The transport and distribution of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that benzimidazole derivatives can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation. The reaction conditions often include:
Condensation: o-phenylenediamine is reacted with formic acid or trimethyl orthoformate in an acidic medium.
Alkylation: The resulting benzimidazole is then alkylated using methylamine under basic conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine, often employs large-scale batch reactors. The process involves:
Raw Material Preparation: Ensuring high purity of o-phenylenediamine and formic acid.
Reaction Control: Maintaining optimal temperature and pH to maximize yield.
Purification: Using crystallization or chromatography techniques to purify the final product.
化学反応の分析
Types of Reactions
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Functionalized benzimidazole derivatives with varied pharmacological properties.
類似化合物との比較
Similar Compounds
5,6-dimethylbenzimidazole: A precursor in the synthesis of vitamin B12.
Methylbenzimidazole: Known for its antifungal properties.
2-methylbenzimidazole: Used in the synthesis of pharmaceuticals.
Uniqueness
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine stands out due to its specific structural modifications, which enhance its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug development and other scientific research areas.
特性
IUPAC Name |
1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQGSCJUPQTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649183 | |
| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-93-6 | |
| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)









